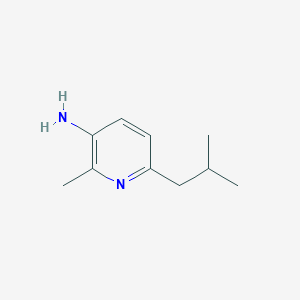
rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of an ethynyl group at the 3rd position and a methoxy group at the 4th position of the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted pyrrolidines.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of ethynyl and methoxy groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride
- rac-(3R,4S)-4-(trifluoromethyl)piperidine-3,4-diol hydrochloride
- rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride
Comparison:
- rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride has a methyl group instead of an ethynyl group, which affects its reactivity and biological activity.
- rac-(3R,4S)-4-(trifluoromethyl)piperidine-3,4-diol hydrochloride contains a trifluoromethyl group, which can significantly alter its chemical properties and interactions.
- rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride has a phenyl group and a nitrile group, providing different chemical and biological characteristics.
rac-(3R,4S)-3-ethynyl-4-methoxypyrrolidine hydrochloride is unique due to the presence of both ethynyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C7H12ClNO |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
(3R,4S)-3-ethynyl-4-methoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-3-6-4-8-5-7(6)9-2;/h1,6-8H,4-5H2,2H3;1H/t6-,7-;/m1./s1 |
Clave InChI |
HMPIQTLHGXUHCQ-ZJLYAJKPSA-N |
SMILES isomérico |
CO[C@@H]1CNC[C@H]1C#C.Cl |
SMILES canónico |
COC1CNCC1C#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)


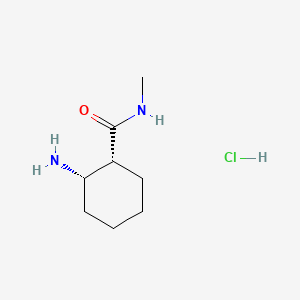

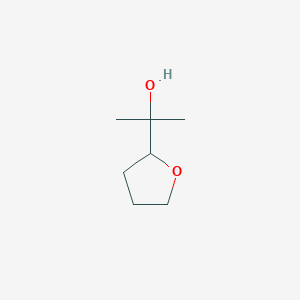
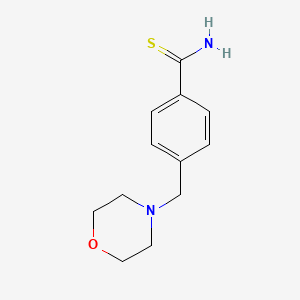

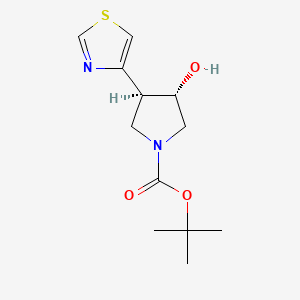
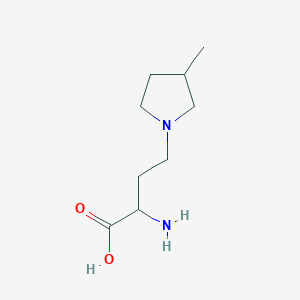
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)

